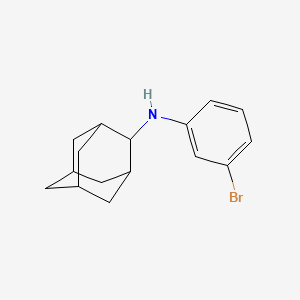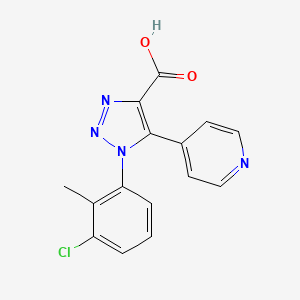
N-(3-bromophenyl)adamantan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R,5R,7R)-N-(3-BROMOPHENYL)ADAMANTAN-2-AMINE is a synthetic organic compound that belongs to the class of adamantane derivatives. Adamantane is a highly stable, diamondoid hydrocarbon with a unique cage-like structure. The addition of a bromophenyl group to the adamantane core enhances its chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5R,7R)-N-(3-BROMOPHENYL)ADAMANTAN-2-AMINE typically involves the following steps:
Starting Material: The synthesis begins with adamantane, which is commercially available.
Bromination: The adamantane is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.
Amination: The brominated adamantane is then subjected to amination using an amine source, such as ammonia or an amine derivative, to form the desired amine group.
Coupling Reaction: The final step involves coupling the brominated adamantane amine with a 3-bromophenyl group using a coupling reagent like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).
Industrial Production Methods
Industrial production of (1R,3R,5R,7R)-N-(3-BROMOPHENYL)ADAMANTAN-2-AMINE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3R,5R,7R)-N-(3-BROMOPHENYL)ADAMANTAN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups to their corresponding reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, alkoxides
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Reduced forms of the original compound
Substitution: Substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
(1R,3R,5R,7R)-N-(3-BROMOPHENYL)ADAMANTAN-2-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a molecular probe or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (1R,3R,5R,7R)-N-(3-BROMOPHENYL)ADAMANTAN-2-AMINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The bromophenyl group can enhance binding affinity and specificity to target molecules, while the adamantane core provides stability and rigidity.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,3R,5R,7R)-N-(3-CHLOROPHENYL)ADAMANTAN-2-AMINE
- (1R,3R,5R,7R)-N-(3-FLUOROPHENYL)ADAMANTAN-2-AMINE
- (1R,3R,5R,7R)-N-(3-METHOXYPHENYL)ADAMANTAN-2-AMINE
Uniqueness
(1R,3R,5R,7R)-N-(3-BROMOPHENYL)ADAMANTAN-2-AMINE is unique due to the presence of the bromine atom in the phenyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom’s size and electronegativity can enhance interactions with target molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H20BrN |
|---|---|
Peso molecular |
306.24 g/mol |
Nombre IUPAC |
N-(3-bromophenyl)adamantan-2-amine |
InChI |
InChI=1S/C16H20BrN/c17-14-2-1-3-15(9-14)18-16-12-5-10-4-11(7-12)8-13(16)6-10/h1-3,9-13,16,18H,4-8H2 |
Clave InChI |
GTZSYEROEAOWQS-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C3NC4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(4-fluorophenyl)sulfonyl]-N-(4-iodophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12491778.png)
methanone](/img/structure/B12491781.png)
![Methyl 5-benzyl-2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B12491791.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12491800.png)

![3-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B12491809.png)

![1-[6-(3-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B12491814.png)
![2-Methylpropyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12491817.png)
![1-Cycloheptyl-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B12491824.png)

![5-[({2-[(2-Fluorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12491831.png)
![5-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12491832.png)
![4-chloro-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12491837.png)
